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molecular formula C13H16ClNO B8407431 1-(2-Chloro-4,6-dimethylphenyl)piperidin-2-one

1-(2-Chloro-4,6-dimethylphenyl)piperidin-2-one

Cat. No. B8407431
M. Wt: 237.72 g/mol
InChI Key: LYFKWXHAOWZSOU-UHFFFAOYSA-N
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Patent
US07268146B2

Procedure details

5-Chloropentanoic acid (2-chloro-4,6-dimethylphenyl)amide (21.7 g), potassium t-butoxide (9.34 g), and sodium iodide (1.2 g) were combined in 200 mL t-butanol and the mixture was stirred in a 60° C. oil bath for 3 h. After cooling to room temperature, the reaction mixture was partitioned between ethyl acetate and water. The aqueous phase was washed with additional ethyl acetate. The organic phases were washed with brine, dried with magnesium sulfate, and concentrated to give 18.9 g of 1-(2-chloro-4,6-dimethylphenyl)piperidin-2-one as a solid, mp. 107.7-108.7° C.
Name
5-Chloropentanoic acid (2-chloro-4,6-dimethylphenyl)amide
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
9.34 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[NH:10][C:11](=[O:17])[CH2:12][CH2:13][CH2:14][CH2:15]Cl.CC(C)([O-])C.[K+].[I-].[Na+]>C(O)(C)(C)C>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[N:10]1[CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=[O:17] |f:1.2,3.4|

Inputs

Step One
Name
5-Chloropentanoic acid (2-chloro-4,6-dimethylphenyl)amide
Quantity
21.7 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C)C)NC(CCCCCl)=O
Step Two
Name
Quantity
9.34 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in a 60° C. oil bath for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The aqueous phase was washed with additional ethyl acetate
WASH
Type
WASH
Details
The organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C)C)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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